5-Chloro-2-methyl-3-nitrobenzaldehyde
Description
Significance and Research Context of Halogenated Nitrobenzaldehydes
Halogenated nitrobenzaldehydes are a class of compounds recognized for their versatility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. mdpi.com The presence of both a halogen (like chlorine) and a nitro group on the aromatic ring significantly influences the compound's electrophilicity and reactivity.
The key functional groups confer specific reactivity:
Aldehyde Group (-CHO): Readily participates in condensation reactions, reductive aminations, and the formation of Schiff bases, providing a gateway to numerous molecular scaffolds. wisdomlib.orgwiserpub.com
Nitro Group (-NO2): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to form an amino group, a critical step in the synthesis of many biologically active compounds. wiserpub.com
Chloro Group (-Cl): The halogen atom further modifies the electronic properties of the ring and can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions. mdpi.com
This combination of reactive sites allows for sequential and regioselective modifications, making these compounds highly valuable. For instance, the related compound 5-Chloro-2-nitrobenzaldehyde is a key intermediate in the production of the agricultural chemical Ethychlozate. innospk.com This highlights the industrial importance of this class of molecules. The versatility of these building blocks is further demonstrated by their use in synthesizing complex heterocyclic systems. sigmaaldrich.com The study of halogenated benzaldehydes is crucial for understanding their environmental fate and for developing predictive models of their physical and chemical properties. mdpi.com
Historical Perspective of Analogous Compound Studies
The study of substituted benzaldehydes has a rich history intertwined with the development of modern organic synthesis. Early research focused on understanding the directing effects of various substituents on the benzene (B151609) ring during reactions like nitration. The nitration of benzaldehyde (B42025), for example, is a classical method for synthesizing nitrobenzaldehydes, typically yielding the meta-isomer as the major product due to the electron-withdrawing nature of the aldehyde group. researchgate.netchemicalbook.com
Over the years, numerous synthetic methods have been developed to achieve different substitution patterns. For instance, the synthesis of 2-nitro-5-chlorobenzaldehyde involves the nitration of m-chlorobenzaldehyde, demonstrating a targeted approach to creating specific isomers. prepchem.com The development of one-pot, multi-step procedures for creating functionalized benzaldehydes continues to be an active area of research, aiming to improve efficiency and reduce waste. rug.nlacs.org
Studies on analogous compounds like 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde (B119727) have provided deep insights into their chemical reactivity and potential applications. wiserpub.comresearchgate.net These compounds are known to participate in a wide range of reactions, including nucleophilic additions, Wittig reactions, and the synthesis of Schiff bases, which are important in medicinal chemistry and materials science. wiserpub.comresearchgate.net This extensive body of research on related molecules provides a solid foundation for exploring the synthetic potential of more complex derivatives like 5-Chloro-2-methyl-3-nitrobenzaldehyde.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCFEBVPKXFWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287319 | |
| Record name | 5-Chloro-2-methyl-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613329-99-9 | |
| Record name | 5-Chloro-2-methyl-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613329-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 5 Chloro 2 Methyl 3 Nitrobenzaldehyde
De Novo Synthesis Approaches
The synthesis of 5-chloro-2-methyl-3-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, can be approached through several de novo strategies. These methods primarily involve the sequential introduction of chloro, methyl, nitro, and formyl groups onto a benzene (B151609) ring or the modification of a pre-substituted benzene derivative. The key challenges in these syntheses are achieving the desired regiochemistry and avoiding the formation of unwanted isomers.
Nitration and Chlorination Pathways of Precursors
A common strategy in the synthesis of polysubstituted nitroaromatics involves the carefully orchestrated nitration and chlorination of a suitable precursor. The order of these electrophilic aromatic substitution reactions is crucial, as the directing effects of the existing substituents will determine the position of the incoming group.
For the synthesis of this compound, a plausible precursor is 2-methylbenzaldehyde (B42018). The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. Nitration of 2-methylbenzaldehyde would likely lead to a mixture of isomers, with the nitro group predominantly at the 3- and 5-positions. Subsequent chlorination would then be directed by the existing substituents.
Alternatively, starting with a chlorinated toluene (B28343) derivative could offer better regiocontrol. For instance, the nitration of 3-chloro-2-methyltoluene would be directed by both the methyl and chloro groups. While both are ortho-, para-directing, the steric hindrance from the methyl group might favor nitration at the 5-position, leading to 5-chloro-2-methyl-1,3-dinitrobenzene, which would then require selective reduction and functional group manipulation to arrive at the target aldehyde.
The choice of nitrating and chlorinating agents, as well as the reaction conditions (temperature, solvent, catalyst), plays a significant role in the outcome of these reactions, influencing both the yield and the isomeric distribution of the products.
Aldehyde Functionalization Routes
Another major approach involves the introduction of the aldehyde group at a later stage of the synthesis, starting from a pre-functionalized aromatic ring containing the chloro, methyl, and nitro substituents in the desired positions.
One such route is the oxidation of a corresponding toluene derivative. For instance, if 5-chloro-2-methyl-3-nitrotoluene can be synthesized, its methyl group can be oxidized to an aldehyde. Various oxidizing agents can be employed for this transformation, such as chromium trioxide, potassium permanganate (B83412), or manganese dioxide. The challenge in this approach lies in the potential for over-oxidation to the corresponding carboxylic acid and the compatibility of the oxidizing agent with the other functional groups on the aromatic ring. A patent describes the oxidation of a substituted nitrotoluene to the corresponding benzaldehyde (B42025) using manganese dioxide in sulfuric acid, suggesting a potential method applicable to this synthesis.
| Precursor | Oxidizing Agent | Product | Potential Byproducts |
| 5-Chloro-2-methyl-3-nitrotoluene | Manganese Dioxide/Sulfuric Acid | This compound | 5-Chloro-2-methyl-3-nitrobenzoic acid |
| 5-Chloro-2-methyl-3-nitrotoluene | Chromium Trioxide | This compound | 5-Chloro-2-methyl-3-nitrobenzoic acid |
Formylation reactions provide a direct method for introducing an aldehyde group onto an aromatic ring. The Duff reaction is a classic example, which typically involves the formylation of phenols using hexamethylenetetramine. wikipedia.org For the synthesis of this compound via this route, a suitable precursor would be 4-chloro-2-methyl-6-nitrophenol. The Duff reaction on this substrate would be expected to introduce the aldehyde group ortho to the hydroxyl group, potentially leading to the desired product after removal of the hydroxyl group. However, the strongly deactivating effect of the nitro group can significantly hinder the electrophilic aromatic substitution, often leading to low yields. wikipedia.org
Regioselective Synthesis and Isomer Control
Achieving the correct substitution pattern (1-chloro, 2-methyl, 3-nitro, 5-formyl) is a significant challenge in the synthesis of this compound. The directing effects of the substituents play a critical role, and careful planning of the synthetic route is necessary to obtain the desired isomer.
Strategies for Minimizing Byproduct Formation
The formation of unwanted isomers is a common issue in the synthesis of polysubstituted aromatic compounds. Several strategies can be employed to minimize the formation of these byproducts:
Choice of Starting Material: Selecting a starting material that already possesses a substitution pattern that favors the desired regiochemistry is a key strategy.
Blocking Groups: In some cases, a functional group can be temporarily introduced to block a certain position on the aromatic ring, directing subsequent substitutions to the desired positions. This "blocking group" is then removed in a later step.
Reaction Conditions: Optimization of reaction conditions such as temperature, reaction time, and the choice of catalyst can significantly influence the regioselectivity of the reaction. For instance, in nitration reactions, the use of milder nitrating agents or specific solvent systems can alter the isomer distribution.
Purification Techniques: Even with optimized synthetic strategies, the formation of some isomeric byproducts is often unavoidable. Therefore, efficient purification methods, such as fractional crystallization or chromatography, are essential to isolate the desired product in high purity.
The following table summarizes some of the potential isomeric byproducts that could form during the synthesis, depending on the chosen route:
| Synthetic Route | Potential Isomeric Byproducts |
| Nitration of 2-methyl-5-chlorobenzaldehyde | 5-Chloro-2-methyl-4-nitrobenzaldehyde, 5-Chloro-2-methyl-6-nitrobenzaldehyde |
| Chlorination of 2-methyl-3-nitrobenzaldehyde | 3-Chloro-2-methyl-5-nitrobenzaldehyde, 4-Chloro-2-methyl-3-nitrobenzaldehyde |
By carefully considering these factors, it is possible to devise a synthetic strategy that maximizes the yield of this compound while minimizing the formation of undesirable isomers.
Solvent and Catalytic System Optimization
The synthesis of this compound involves precise chemical transformations where the choice of solvent and reagents is critical for reaction efficiency and product yield. Research findings, primarily from patent literature, highlight the use of chlorinated solvents for these synthetic steps.
Detailed research indicates that dichloromethane (B109758) (DCM) is a preferred solvent for reactions involving this compound. In one documented synthetic approach, the compound is prepared through the oxidation of (5-chloro-2-methyl-3-nitrophenyl)methanol. This reaction is effectively carried out in dichloromethane using pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent. The mixture is stirred overnight at room temperature, indicating that DCM provides a suitable medium for this transformation under mild conditions.
Furthermore, dichloromethane is also employed as the solvent in subsequent reactions utilizing this compound as a starting material. For instance, in a reductive amination reaction, the compound is dissolved in DCM before the addition of a piperazine (B1678402) derivative and the reducing agent, sodium triacetoxyhydroborate. The reaction proceeds overnight at 20°C, after which the product is worked up by washing the DCM layer with brine and drying it with anhydrous sodium sulfate. This demonstrates the utility of dichloromethane in facilitating the reaction and simplifying the subsequent purification steps.
While these examples specify the solvents and reagents used, detailed studies on the optimization of a specific catalytic system for the synthesis of this compound are not extensively described in the available research. The documented syntheses tend to employ stoichiometric reagents (like PCC and sodium triacetoxyhydroborate) rather than catalytic systems that would be subject to optimization of turnover number and frequency. The selection of dichloromethane is based on its inertness, ability to dissolve the reactants, and ease of removal after the reaction.
Table 1: Solvent and Reagent Systems in Synthesis Involving this compound
| Reaction Type | Starting Material | Reagent(s) | Solvent | Conditions |
| Oxidation | (5-chloro-2-methyl-3-nitrophenyl)methanol | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, overnight |
| Reductive Amination | This compound | (S)-tert-butyl 2-methylpiperazine-1-carboxylate, Sodium triacetoxyhydroborate | Dichloromethane (DCM) | 20°C, overnight |
Purification and Isolation Methodologies from Isomeric Mixtures
The synthesis of substituted nitrobenzaldehydes often results in the formation of isomeric mixtures, necessitating effective purification and isolation strategies to obtain the desired product with high purity. While specific documented methodologies for the purification of this compound from its unique potential isomers are not detailed in the reviewed literature, general principles can be understood from methods applied to structurally similar compounds, such as 2-chloro-5-nitrobenzaldehyde (B167295).
For related chloronitrobenzaldehyde compounds, purification from isomeric impurities (e.g., separating the 2,5-isomer from the 2,3-isomer) has been achieved through recrystallization or suspension in specific solvent systems that exploit the differential solubility of the isomers. google.com These methods typically involve suspending the crude isomeric mixture in a liquid where the desired isomer is largely insoluble, while the undesired isomers are more readily dissolved. google.com
Commonly employed solvents for these types of separations include alcohols, water, acetone (B3395972), and mixtures thereof. For example, a mixture of 2-chloro-5-nitrobenzaldehyde and 2-chloro-3-nitrobenzaldehyde (B1590521) can be purified by mixing it with acetone at 0°C and then adding water dropwise. google.com After stirring, the solid is isolated by filtration, resulting in a product with significantly higher isomeric purity. google.com Another approach involves mixing the isomeric mixture with methanol (B129727) and then adding petroleum ether, which leads to the precipitation of the pure desired isomer. google.com
Table 2: Example Solvent Systems Used for Purifying Related Chloronitrobenzaldehyde Isomers
| Target Compound | Isomeric Impurity | Solvent System | Temperature | Outcome |
| 2-chloro-5-nitrobenzaldehyde | 2-chloro-3-nitrobenzaldehyde | Acetone and Water | 0°C | Purity of 2,5-isomer increased from ~92% to >98% google.com |
| 2-chloro-5-nitrobenzaldehyde | 2-chloro-3-nitrobenzaldehyde | Methanol and Petroleum Ether | 5°C to Room Temp. | Purity of 2,5-isomer reached 100% google.com |
| 2-chloro-5-nitrobenzaldehyde | 2-chloro-3-nitrobenzaldehyde | Water with emulsifier | 40°C to Reflux | Quantitative recovery with enhanced purity google.com |
Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Methyl 3 Nitrobenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) is the primary site for many of the characteristic reactions of 5-Chloro-2-methyl-3-nitrobenzaldehyde. Its reactivity is significantly influenced by the electron-withdrawing effects of the nitro and chloro groups on the aromatic ring.
Nucleophilic addition is a fundamental reaction class for aldehydes. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is subsequently protonated to yield an alcohol. libretexts.org
The reactivity of the carbonyl group in this compound is heightened by the presence of the strongly electron-withdrawing nitro group (-NO₂) and the electronegative chlorine atom. vaia.comlearncbse.in These groups pull electron density from the benzene (B151609) ring and, by extension, from the aldehyde's carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles compared to benzaldehyde (B42025) or p-tolualdehyde. vaia.comlearncbse.in The general mechanism involves the initial attack of the nucleophile, leading to a change in the carbon's hybridization from sp² to sp³, followed by protonation. libretexts.org
Table 1: Factors Influencing Nucleophilic Addition at the Aldehyde Moiety
| Factor | Description | Effect on this compound |
| Electronic Effects | The electron-withdrawing nitro and chloro groups decrease electron density at the carbonyl carbon. learncbse.inwiserpub.com | Increases the electrophilicity and reactivity of the aldehyde toward nucleophiles. vaia.com |
| Steric Hindrance | The ortho-methyl group may provide some steric hindrance to the approaching nucleophile. | May slightly decrease the reaction rate compared to an un-substituted ortho position. |
| Intermediate Stability | The formation of a tetrahedral alkoxide intermediate is a key step. libretexts.org | The electron-withdrawing groups can stabilize the resulting negative charge on the oxygen atom. |
Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by a dehydration step. For this compound, these reactions provide pathways to a diverse range of more complex molecular structures.
This compound readily reacts with primary aliphatic or aromatic amines to form imines, commonly known as Schiff bases. wiserpub.combyjus.com These compounds are characterized by a carbon-nitrogen double bond (C=N). byjus.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then eliminates a molecule of water to form the stable imine. wiserpub.com The formation of Schiff bases is often accelerated by a catalytic amount of acid, which helps in the dehydration step. researchgate.net
Table 2: Generalized Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Primary Amine (R-NH₂) | Schiff Base / Imine | C=N double bond byjus.com |
The synthesis of styryl derivatives involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups). This is a type of condensation reaction, often following an aldol (B89426) or Knoevenagel pathway. For instance, related nitrobenzaldehydes undergo condensation with compounds like 2-methyl-1-propenylbenzimidazole to yield styryl derivatives. sigmaaldrich.com Similarly, reactions with other active methylene compounds can produce substituted styrenes, where the aldehyde's carbonyl group is converted into a C=C double bond, extending the conjugated system. The reaction of various ortho-nitrobenzaldehydes with CF₃CCl₃ has been shown to produce trifluoromethylated ortho-nitrostyrenes. nih.gov
A hemiaminal is a functional group where a hydroxyl group and an amine are attached to the same carbon atom. It is the key intermediate in the formation of Schiff bases from aldehydes and amines. mdpi.com Studies on the condensation of 2-nitrobenzaldehyde (B1664092) with amines have shown that the equilibrium between the starting materials (aldehyde and amine) and the hemiaminal can be significant. mdpi.com The stability and concentration of the hemiaminal at equilibrium are influenced by several factors. Electron-withdrawing substituents, such as the nitro group in this compound, are known to favor the formation of the hemiaminal adduct. mdpi.com The equilibrium can also be shifted by the polarity of the solvent; apolar aprotic solvents tend to result in a higher content of the hemiaminal compared to polar solvents, which can shift the equilibrium towards the final Schiff base product. mdpi.com
Table 3: Factors Affecting Hemiaminal Equilibrium
| Factor | Influence on Equilibrium | Expected Effect on this compound |
| Substituents | Electron-withdrawing groups on the benzaldehyde ring stabilize the hemiaminal. mdpi.com | The nitro group is expected to favor hemiaminal formation. |
| Solvent Polarity | Apolar solvents favor hemiaminal formation, while polar solvents favor Schiff base formation. mdpi.com | The choice of solvent can be used to control the reaction outcome. |
Condensation Reactions
Role of Nitro Group in Aromatic Ring Reactivity
The nitro group strongly withdraws electron density from the aromatic ring through both the inductive effect (-I effect) and the resonance effect (-R effect). learncbse.in This has two primary consequences for the molecule's reactivity:
Activation of the Aldehyde Group: As previously discussed, the electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon. vaia.comwiserpub.com This makes the aldehyde group more reactive towards nucleophilic addition and condensation reactions. learncbse.in The effect is more pronounced than that of electron-donating groups like methyl, which would decrease reactivity. beilstein-journals.org
Deactivation of the Aromatic Ring: The strong deactivation of the benzene ring makes it less susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the nitro group are particularly deactivated, making substitution at these positions difficult.
Table 4: Summary of Electronic Effects of the Nitro Group
| Electronic Effect | Description | Consequence for Reactivity |
| Inductive Effect (-I) | The highly electronegative nitrogen and oxygen atoms pull electron density through the sigma (σ) bonds. | Deactivates the entire ring and enhances carbonyl carbon electrophilicity. learncbse.in |
| Resonance Effect (-R) | The nitro group withdraws electron density from the ring's pi (π) system, particularly from the ortho and para positions. | Strongly deactivates the ring towards electrophilic substitution and enhances carbonyl reactivity. learncbse.in |
Electron-Withdrawing Effects on Electrophilicity
The electrophilic character of the carbonyl carbon in this compound is significantly influenced by the potent electron-withdrawing properties of the nitro and chloro substituents. Traditionally, such groups are expected to increase the electrophilicity of the carbonyl carbon by pulling electron density away from it, making it more susceptible to nucleophilic attack. learncbse.in The nitro group, in particular, exerts a strong electron-withdrawing influence through both inductive (-I) and resonance (-R) effects, which decreases the electron density on the carbonyl carbon. learncbse.inwiserpub.com
Table 1: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Impact on Ring |
| Nitro (-NO2) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Deactivating |
| Chlorine (-Cl) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |
| Methyl (-CH3) | Weakly Donating (+I) | Hyperconjugation (Donating) | Activating |
Reduction to Amine Functionality
The nitro group of this compound can be readily reduced to a primary amine (-NH2), yielding 2-amino-5-chloro-3-methylbenzaldehyde. chemicalbook.com This transformation is a common and crucial step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. google.comniscpr.res.in
The reduction can be accomplished using several methods:
Catalytic Hydrogenation: This method involves using hydrogen gas (H2) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2).
Metal-Acid Systems: A widely used method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).
Metal Chlorides: Stannous chloride (SnCl2) is another effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities like aldehydes.
The resulting amino-benzaldehyde is a versatile building block. For instance, the reduction of a nitro group is a key step in syntheses that lead to the formation of indole (B1671886) rings. nih.gov In a related synthesis, 2-nitro-3-methyl-5-chlorobenzoic acid is reduced via catalytic hydrogenation to form the corresponding amino acid, which is an intermediate for the pesticide Rynaxypyr. google.com
Table 2: Selected Methods for Nitro Group Reduction
| Reagent(s) | Product from this compound | Reference |
| Manganese(IV) Oxide (for alcohol oxidation) followed by nitro reduction | (2-amino-5-chloro-3-methyl-phenyl)-methanol is oxidized to the aldehyde | chemicalbook.com |
| Catalytic Hydrogenation | 2-amino-5-chloro-3-methylbenzoic acid (from the corresponding nitro acid) | google.com |
| Fe-AcOH-H2O System | Used for reducing related nitro-styrenes to form indoles | nih.gov |
Influence of Chlorine Substituent on Reactivity and Regioselectivity
The chlorine atom at the C5 position plays a dual role in modulating the molecule's reactivity through a combination of electronic and steric factors.
Steric and Electronic Effects
Electronic Effects: The chlorine atom is highly electronegative and therefore exerts a strong electron-withdrawing inductive effect (-I). lumenlearning.comlibretexts.org However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via a weak resonance effect (+R). stpeters.co.inlibretexts.org For halogens, the inductive effect predominates, which deactivates the benzene ring towards electrophilic substitution reactions. libretexts.orglibretexts.org Conversely, this electron-withdrawing nature, especially when combined with the nitro group, makes the aromatic ring electron-deficient and thus activates it towards nucleophilic aromatic substitution. libretexts.org
Steric Effects: While not as bulky as larger halogens, the chlorine atom contributes to steric hindrance around the adjacent positions on the ring. This can influence the regioselectivity of incoming reagents, potentially favoring attack at less hindered sites.
Nucleophilic Aromatic Substitution Pathways (e.g., with alkali metal fluorides)
The presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom makes the compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization that is essential for the reaction to occur. libretexts.orglibretexts.org
A practical application of this pathway is the replacement of the chlorine atom with fluorine. The reaction of a closely related isomer, 5-chloro-2-nitrobenzaldehyde, with an alkali metal fluoride (B91410) such as potassium fluoride (KF) in a polar aprotic solvent (e.g., dimethylformamide) yields the corresponding 5-fluoro-2-nitrobenzaldehyde. google.com This "Halex" (halogen exchange) reaction is a valuable method for synthesizing fluorinated aromatic compounds. google.com A similar reaction would be expected for this compound, where the ortho-nitro group activates the C5-Cl bond for substitution.
Table 3: Example of Nucleophilic Aromatic Substitution
| Reactant | Reagent | Product | Reaction Type |
| 5-chloro-2-nitrobenzaldehyde | Potassium Fluoride (KF) | 5-fluoro-2-nitrobenzaldehyde | SNAr (Halex) |
Oxidation Reactions to Corresponding Acids or Ketones
The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH). This transformation converts this compound into 2-nitro-3-methyl-5-chlorobenzoic acid. google.com This oxidation can be carried out using a variety of strong oxidizing agents, including:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid
Silver oxide (Ag₂O)
The oxidation of an aldehyde functional group to a ketone is not a standard or feasible chemical transformation. Aldehydes are at a higher oxidation state than primary alcohols and are oxidized to carboxylic acids.
Comparative Analysis of Reactivity with Positional Isomers and Analogues
The specific arrangement of substituents on the benzene ring leads to significant differences in reactivity when compared to its isomers and other related compounds.
Positional Isomers: The reactivity in SNAr reactions is highly dependent on the position of the nitro group relative to the chlorine leaving group. libretexts.org
This compound: The nitro group is ortho to the chlorine atom, providing strong activation for SNAr.
Isomer: 5-chloro-2-nitrobenzaldehyde: Here, the nitro group is para to the chlorine. This position also allows for strong resonance stabilization of the Meisenheimer intermediate, making it highly reactive towards nucleophiles. sigmaaldrich.comnih.gov
Isomer: 2-chloro-5-nitrobenzaldehyde (B167295): In this isomer, the nitro group is meta to the chlorine. sigmaaldrich.com Because resonance delocalization of the negative charge onto the meta-nitro group is not possible, it provides significantly less stabilization for the intermediate. libretexts.org Consequently, this isomer is much less reactive in SNAr reactions compared to its ortho and para counterparts.
Analogues:
2-Nitrobenzaldehyde vs. 2-Chlorobenzaldehyde (B119727): The nitro group is a much stronger electron-withdrawing group than chlorine. wiserpub.com This makes the carbonyl carbon in 2-nitrobenzaldehyde more electrophilic and the compound more reactive towards nucleophiles compared to 2-chlorobenzaldehyde. wiserpub.com
5-Chloro-2-hydroxy-3-nitro-benzaldehyde: Replacing the methyl group with a hydroxyl (-OH) group introduces a powerful electron-donating group by resonance (+R effect), which counteracts the electron-withdrawing effects. scbt.comchemicalbook.com This would alter the electronic landscape of the ring, likely decreasing its susceptibility to nucleophilic aromatic substitution compared to the methyl-substituted analogue.
Table 4: Comparative Properties of Isomers and Analogues
| Compound | CAS Number | Key Reactivity Feature | Reference |
| 5-Chloro-2-nitrobenzaldehyde | 6628-86-0 | Highly reactive in SNAr (nitro is para to Cl) | google.comsigmaaldrich.comnih.govbldpharm.com |
| 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 | Poorly reactive in SNAr (nitro is meta to Cl) | sigmaaldrich.com |
| 5-Fluoro-2-nitrobenzaldehyde | 395-81-3 | Product of SNAr; F is a poor leaving group | google.combldpharm.com |
| 5-Chloro-2-hydroxy-3-nitro-benzaldehyde | 16634-90-5 | -OH group provides strong +R effect | scbt.comchemicalbook.com |
Derivatives and Structure Activity Relationship Sar Studies Centered on 5 Chloro 2 Methyl 3 Nitrobenzaldehyde
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Modification
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chalcogen.ronih.gov For derivatives of 5-Chloro-2-methyl-3-nitrobenzaldehyde, a QSAR study would involve several key steps. First, a dataset of derivatives with known biological activities would be compiled. The three-dimensional structures of these molecules are then optimized, often using quantum chemical methods like Density Functional Theory (DFT), to calculate various molecular descriptors. nih.gov
These descriptors quantify different aspects of the molecule's structure, including:
Topological descriptors: Which describe atomic connectivity.
Physicochemical descriptors: Such as the partition coefficient (logP), which relates to hydrophobicity. asianpubs.org
Quantum-chemical descriptors: Including the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and electronic properties. chalcogen.ro
Using statistical methods like multiple regression analysis, a mathematical model is built that relates a selection of these descriptors to the observed biological activity. chalcogen.ro A robust QSAR model, once validated, can be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. chalcogen.ronih.gov
Table 3: Common Descriptors in QSAR Studies
| Descriptor Type | Example | Property Represented | Reference |
| Physicochemical | logP (Partition Coefficient) | Hydrophobicity/Lipophilicity | asianpubs.org |
| Quantum Chemical | HOMO Energy | Electron-donating ability | chalcogen.ro |
| Quantum Chemical | LUMO Energy | Electron-accepting ability | chalcogen.ro |
| Topological | Wiener Index | Molecular branching and compactness | asianpubs.org |
| Chemical | Molar Refractivity (MR) | Molecular volume and polarizability | chalcogen.ro |
Exploration of Substituent Effects on Chemical and Biological Activities
The specific substituents on the benzaldehyde (B42025) ring—chloro, methyl, and nitro groups—exert profound electronic and steric effects that influence the chemical reactivity of the aldehyde and the biological activity of its derivatives.
Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group significantly deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution. Its presence can influence the reactivity of the aldehyde group and is a key feature in many bioactive molecules. The position of the nitro group on the phenyl ring has been shown to be a critical determinant of biological activity in some classes of compounds. icm.edu.pl
Methyl Group (CH₃): In contrast to the other substituents, the methyl group is electron-donating. This can partially counteract the electron-withdrawing effects of the nitro and chloro groups. It also adds steric bulk, which can influence how a derivative fits into a biological target like an enzyme's active site.
The interplay of these substituent effects is crucial. For example, in thiosemicarbazone derivatives, the electronic nature of the substituents on the phenyl ring can modulate the electron density of the entire conjugated system, affecting the molecule's chelating properties and its interaction with biological targets. nih.gov Similarly, for heterocyclic derivatives like the bis-pyrazolo[3,4-]pyridines, these substituents would dictate the electronic landscape of the pendant phenyl group, influencing non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that are critical for binding to biomolecules. researchgate.netrsc.org Systematic variation of these substituents is a classical strategy in medicinal chemistry to optimize activity.
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Methyl 3 Nitrobenzaldehyde and Its Derivatives
Vibrational Spectroscopy for Structural Characterization (e.g., IR, Raman)
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural framework of a molecule. For 5-Chloro-2-methyl-3-nitrobenzaldehyde, the Infrared (IR) and Raman spectra are expected to exhibit characteristic bands corresponding to its constituent aldehyde, nitro, methyl, and chloro-aromatic moieties.
The most prominent vibrational modes would include:
Aldehyde Group: A strong C=O stretching vibration (ν(C=O)) is anticipated in the region of 1700-1720 cm⁻¹. The exact position is influenced by the electronic effects of the other substituents. The aldehyde C-H stretching (ν(C-H)) typically appears as a pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹. ias.ac.in
Nitro Group: The nitro group is characterized by two distinct stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically found between 1500-1570 cm⁻¹ and the symmetric stretch (ν_s(NO₂)) appearing in the 1335-1370 cm⁻¹ range.
Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. The substitution pattern influences the intensity and position of these bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Methyl and Chloro Groups: The C-H stretching and bending vibrations of the methyl group will appear in their characteristic regions (around 2960 cm⁻¹ for stretching). The C-Cl stretching vibration is expected at lower frequencies, typically in the 600-800 cm⁻¹ range.
Studies on related compounds, such as various nitrobenzaldehydes and chlorobenzaldehydes, support these assignments and demonstrate how substituent position can fine-tune the vibrational frequencies. ias.ac.innih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1700 - 1720 |
| Aldehyde | C-H Stretch | ~2720, ~2820 |
| Nitro | Asymmetric Stretch | 1500 - 1570 |
| Nitro | Symmetric Stretch | 1335 - 1370 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aromatic Ring | C-H Stretch | >3000 |
| Methyl | C-H Stretch | ~2960 |
| Chloro | C-Cl Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in a molecule.
¹H NMR: The proton NMR spectrum of this compound is predicted to show four distinct signals:
An aldehyde proton (-CHO) signal, highly deshielded, appearing as a singlet around 10.0-10.5 ppm.
Two aromatic protons, which would appear as doublets in the aromatic region (7.5-8.5 ppm). The electron-withdrawing nitro group and the aldehyde group, along with the chlorine atom, will significantly influence their chemical shifts.
A methyl group (-CH₃) signal, appearing as a singlet in the upfield region, likely around 2.5-2.7 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum is expected to display eight unique signals corresponding to the eight carbon atoms in the molecule:
The aldehyde carbonyl carbon, which is the most downfield signal, typically appearing between 190-195 ppm. nih.govresearchgate.net
Six distinct signals for the aromatic carbons, with their chemical shifts determined by the additive effects of the chloro, methyl, and nitro substituents. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly shifted. chemicalbook.comdocbrown.info
One signal for the methyl carbon, appearing in the upfield region (around 20 ppm). rsc.org
2D-NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the two aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, respectively, by revealing one-bond and multiple-bond correlations.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 10.0 - 10.5 | Singlet |
| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 | Doublets |
| ¹H | Methyl (-CH₃) | 2.5 - 2.7 | Singlet |
| ¹³C | Carbonyl (C=O) | 190 - 195 | - |
| ¹³C | Aromatic (Ar-C) | 120 - 155 | - |
| ¹³C | Methyl (-CH₃) | ~20 | - |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
For this compound (C₈H₆ClNO₃), the molecular ion peak (M⁺) would be observed. A key feature will be the isotopic pattern for chlorine: an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. nih.gov
Characteristic fragmentation pathways for aromatic aldehydes and nitro compounds are expected:
Loss of H·: A prominent (M-1)⁺ peak resulting from the cleavage of the aldehyde C-H bond. miamioh.edu
Loss of Formyl Radical: An (M-29)⁺ peak due to the loss of the -CHO group. miamioh.edunist.gov
Nitro Group Fragmentation: Sequential losses of ·NO (M-30)⁺ and ·NO₂ (M-46)⁺ are characteristic of nitroaromatic compounds. nih.govcdnsciencepub.comresearchgate.net
Alpha Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can also occur.
Analysis of related compounds like 3-nitrobenzaldehyde (B41214) and various chlorobenzaldehydes confirms these general fragmentation behaviors. nist.govnist.gov
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺· | Molecular Ion | 199/201 |
| [M-H]⁺ | Loss of Aldehyde Hydrogen | 198/200 |
| [M-CHO]⁺ | Loss of Formyl Radical | 170/172 |
| [M-NO]⁺· | Loss of Nitric Oxide | 169/171 |
| [M-NO₂]⁺ | Loss of Nitrogen Dioxide | 153/155 |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of similar structures, such as 3-nitrobenzaldehyde, allows for well-founded predictions. nih.govresearchgate.net
The molecule is expected to be largely planar, with the aldehyde and nitro groups being nearly coplanar with the benzene ring to maximize conjugation. researchgate.net Steric hindrance between the ortho-methyl group and the adjacent nitro and aldehyde groups might cause slight out-of-plane twisting.
In the crystal lattice, intermolecular interactions would play a crucial role in the packing arrangement. mdpi.comias.ac.in Potential interactions include:
π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules. researchgate.net
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde or methyl C-H donors and the oxygen atoms of the nitro or aldehyde groups as acceptors.
Halogen Bonding: The chlorine atom could participate in C-Cl···O or C-Cl···π interactions, which are known to influence crystal packing in chloro-substituted aromatic compounds. nih.govias.ac.in
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the nitroaromatic and benzaldehyde (B42025) chromophores. Based on studies of nitrobenzaldehyde isomers, the spectrum would likely feature: semanticscholar.orguni-muenchen.denih.govresearchgate.net
A weak absorption band at longer wavelengths (around 350 nm) corresponding to the n→π* transition, involving the lone pair electrons on the oxygen atoms of the nitro and aldehyde groups. uni-muenchen.denih.gov
A more intense band around 300 nm, attributed to a π→π* transition primarily within the aromatic ring. uni-muenchen.denih.gov
A very strong absorption band at shorter wavelengths (around 250 nm), resulting from a π→π* charge-transfer transition involving the nitro group and the benzene ring. uni-muenchen.denih.gov
The solvent environment can cause shifts in these absorption bands (solvatochromism). uni-muenchen.denih.gov Emission (fluorescence or phosphorescence) from nitroaromatic compounds is typically very weak or non-existent due to efficient non-radiative decay pathways, such as intersystem crossing, facilitated by the heavy nitro group.
Conformational Analysis in Different States and Phototransformations
The conformational flexibility of this compound primarily involves the rotation of the aldehyde and nitro groups around their single bonds to the aromatic ring. In the ground state, a planar or near-planar conformation is expected to be most stable. publish.csiro.auias.ac.in The relative orientation of the C=O bond with respect to the ortho-methyl group (s-cis vs. s-trans) will be determined by a balance of steric and electronic factors. ias.ac.intandfonline.com
Upon UV irradiation, particularly in isolated environments like low-temperature matrices, the molecule could undergo phototransformations. mdpi.comnih.gov Studies on the related compound 5-chloro-3-nitro-2-hydroxyacetophenone have shown that UV light can induce rotations of functional groups, leading to the formation of different conformers. mdpi.comnih.gov It is plausible that this compound could exhibit similar photo-induced conformational isomerism. More drastic photochemical reactions, characteristic of some ortho-nitroaromatic compounds, might also be possible, although this would depend on the specific excited-state dynamics. mdpi.com
Computational Chemistry and Theoretical Modelling of 5 Chloro 2 Methyl 3 Nitrobenzaldehyde
Density Functional Theory (DFT) Applications
DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules.
Ab Initio and Semi-Empirical Calculations
Ab initio methods are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. The application of these methods provides a comparative understanding of the molecule's properties.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are instrumental in identifying regions susceptible to electrophilic and nucleophilic attack, revealing key information about potential reaction sites.
Thermodynamic Property Predictions and Tautomeric Stability Studies
Computational methods allow for the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. For molecules that can exist in different isomeric forms (tautomers), these calculations can predict their relative stabilities under various conditions.
While the theoretical frameworks for these analyses are well-established, the specific quantitative data and detailed findings for 5-Chloro-2-methyl-3-nitrobenzaldehyde are absent from the reviewed literature. The scientific community has extensively studied related compounds like other substituted nitrobenzaldehydes, but this specific isomer has not been the subject of a dedicated computational paper. Without such foundational research, it is not possible to provide the detailed, data-driven article requested.
Conclusion and Future Research Perspectives
Summary of Key Research Findings
A comprehensive search of scholarly articles, patents, and chemical repositories has yielded no specific research findings for 5-Chloro-2-methyl-3-nitrobenzaldehyde. There are no available studies detailing its synthesis, characterization, or application. Its role as a chemical intermediate or a building block in the synthesis of more complex molecules is not documented in the accessible literature. While related compounds such as 5-Chloro-2-nitrobenzaldehyde have been utilized as intermediates in the production of agrochemicals and in the synthesis of trifluoromethylated ortho-nitrostyrenes, no such applications have been reported for the 5-chloro-2-methyl-3-nitro isomer. innospk.comnih.gov This absence of data indicates that the compound is either a novel entity with yet-to-be-explored potential or a low-priority target in current chemical and pharmaceutical research.
Emerging Research Avenues for this compound
Given the complete lack of existing research, any investigation into this compound would be breaking new ground. The primary emerging research avenue is the fundamental synthesis and characterization of the molecule. Future research could focus on:
Development of a Novel Synthetic Pathway: The initial step would be to devise and optimize a synthetic route to produce this compound. This could potentially be adapted from established methods for synthesizing related isomers, such as the nitration of a corresponding chloro-methyl-benzaldehyde precursor.
Physicochemical Characterization: Once synthesized, a thorough analysis of its physical and chemical properties would be essential. This would include determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).
Exploration as a Synthetic Intermediate: Drawing parallels from its isomers, a key research direction would be to investigate its utility as a building block. The presence of three distinct functional groups (chloro, methyl, nitro, and aldehyde) offers multiple reaction sites. It could potentially serve as a precursor for novel heterocyclic compounds, dyes, or agrochemicals. For instance, the aldehyde group can undergo condensation reactions, while the nitro group can be reduced to an amine, opening pathways to a variety of derivatives. sigmaaldrich.comwiserpub.com
Challenges and Opportunities in Synthetic and Application Research
The research landscape for this compound is defined by a series of challenges that are intrinsically linked to significant opportunities.
Challenges:
Lack of Precedent: The primary challenge is the absence of any prior art or established protocols for its synthesis and handling. Researchers would need to develop methodologies from scratch.
Regioselectivity in Synthesis: A significant synthetic hurdle would be controlling the regioselectivity during the nitration of the precursor, 2-chloro-6-methylbenzaldehyde, to ensure the desired 3-nitro isomer is formed with a good yield over other potential isomers.
Unknown Reactivity Profile: Without existing data, predicting the compound's reactivity and stability is difficult. This necessitates a cautious and systematic approach to exploring its chemical transformations.
Opportunities:
Novelty and Patentability: Any successful synthesis and application of this compound would be novel, offering significant opportunities for new intellectual property.
Discovery of New Bioactivities: As a new chemical entity, its derivatives could be screened for a wide range of biological activities, potentially leading to the discovery of new pharmaceutical or agrochemical agents. The structural motifs present in related nitro- and chloro-substituted benzaldehydes are found in various biologically active molecules. wiserpub.com
Contribution to Chemical Knowledge: Research into this compound would contribute new fundamental knowledge to the field of organic chemistry, particularly in the area of substituted aromatic compounds.
The table below outlines potential areas of initial investigation for this compound, based on the applications of its better-studied isomers.
| Research Area | Potential First Steps |
| Synthesis | Develop a multi-step synthesis, likely starting from a commercially available chlorotoluene or methylbenzaldehyde derivative, followed by controlled nitration and formylation steps. |
| Characterization | Perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, UV-Vis) and determine key physical properties (melting point, solubility). |
| Application | Investigate its use as a precursor in condensation reactions (e.g., with primary amines to form Schiff bases) or as a building block for heterocyclic synthesis. |
Q & A
Q. What are the recommended synthetic routes for 5-chloro-2-methyl-3-nitrobenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nitration and chlorination of substituted benzaldehyde precursors. For example:
Nitration of 5-chloro-2-methylbenzaldehyde using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Chlorination via electrophilic substitution using Cl₂ or SOCl₂, with FeCl₃ as a catalyst.
Yield optimization requires precise stoichiometry (e.g., 1.2 equivalents of HNO₃) and reaction monitoring via TLC or HPLC. Contaminants like regioisomers (e.g., 4-nitro derivatives) can form if temperature exceeds 10°C .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., nitro at C3, methyl at C2 via ¹H and ¹³C NMR chemical shifts).
- HPLC-MS : Detect impurities (e.g., residual starting material or nitro-reduction byproducts).
- IR spectroscopy : Identify functional groups (aldehyde C=O stretch at ~1700 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .
Calibrate instruments with certified standards to resolve spectral overlaps from chloro and methyl groups.
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?
Methodological Answer: The nitro group at C3 deactivates the benzene ring, directing electrophiles to the para position (C4). For example:
- Suzuki coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density.
- Nitro reduction : Use H₂/Pd-C or SnCl₂/HCl to yield 3-amino derivatives, which are intermediates for heterocycle synthesis (e.g., benzimidazoles) .
Advanced Research Questions
Q. How can contradictory data on the compound’s boiling point (294 ± 40°C) be reconciled experimentally?
Methodological Answer: The wide range likely arises from decomposition under atmospheric pressure. Use:
- Vacuum distillation : Measure boiling points at reduced pressure (e.g., 10 mmHg) to minimize thermal degradation.
- Thermogravimetric analysis (TGA) : Track mass loss vs. temperature to identify decomposition thresholds.
Compare results with computational models (e.g., COSMO-RS) to validate experimental conditions .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
Methodological Answer:
- Protecting groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to shield the aldehyde during nitration.
- Low-temperature kinetics : Slow addition of nitrating agents to suppress polysubstitution.
- Post-reaction quenching : Neutralize residual acids with NaHCO₃ to prevent esterification of the aldehyde .
Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions on this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites. For example, the C4 position is more reactive than C6 due to ortho/para-directing effects of the nitro group.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. What analytical methods resolve conflicting spectral data for nitro-group vibrations in IR studies?
Methodological Answer:
- 2D-IR correlation spectroscopy : Decouple overlapping peaks (e.g., NO₂ symmetric/asymmetric stretches).
- Raman spectroscopy : Complement IR data with polarization-sensitive measurements to distinguish nitro from carbonyl vibrations.
Calibrate using isotopically labeled analogs (e.g., ¹⁵N-nitro) for unambiguous assignments .
Q. How do steric effects from the methyl group influence crystallization behavior?
Methodological Answer:
- X-ray crystallography : Solve the crystal structure to reveal packing motifs (e.g., π-stacking vs. halogen bonding).
- DSC/TGA : Measure melting points and enthalpy changes to correlate steric bulk with polymorph stability.
The methyl group at C2 disrupts planarity, favoring monoclinic over orthorhombic crystal systems .
Q. What are the methodological challenges in scaling up reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
